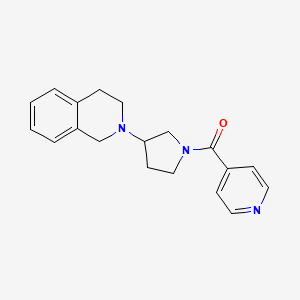

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that features a combination of isoquinoline, pyrrolidine, and pyridine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Initial Synthesis: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically begins with the preparation of the isoquinoline and pyrrolidine intermediates. These intermediates can be synthesized through established organic reactions such as the Pictet-Spengler reaction for isoquinoline derivatives and the reductive amination for pyrrolidine derivatives.

-

Coupling Reaction: : The key step involves coupling the isoquinoline and pyrrolidine intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the carbonyl carbon of the pyridine derivative, forming the desired methanone linkage.

-

Reaction Conditions: : The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions may require catalysts such as palladium or copper complexes to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be performed on the carbonyl group of the methanone linkage, using reagents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenated derivatives of the compound can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: N-bromosuccinimide in carbon tetrachloride, sodium hydride in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with alcohol or alkane groups replacing the carbonyl.

Substitution: Halogenated derivatives with bromine or chlorine atoms on the pyridine ring.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Research indicates that compounds similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone may have applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's structure suggests potential interactions with dopaminergic pathways, which are crucial in the management of these conditions.

- Case Study : A study highlighted the effectiveness of related compounds in modulating dopaminergic activity, thereby potentially alleviating symptoms associated with Parkinson's disease .

Cancer Treatment

Compounds derived from the isoquinoline family have shown promise as anticancer agents. Specifically, this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Breast Cancer | PI3K Inhibition | |

| Isoquinoline Derivatives | Prostate Cancer | Apoptosis Induction |

Inhibitors of Key Enzymes

The compound is also being studied as a potential inhibitor of specific enzymes involved in metabolic pathways, such as aldoketo reductase 1C3 (AKR1C3), which is implicated in steroid metabolism and cancer progression.

Mecanismo De Acción

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparación Con Compuestos Similares

Similar Compounds

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyrimidin-4-yl)methanone: Similar structure but with a pyrimidin-4-yl group instead of pyridin-4-yl.

Uniqueness

The uniqueness of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and industrial applications.

Actividad Biológica

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes existing research on the biological activity of this compound, detailing its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a dihydroisoquinoline moiety linked to a pyrrolidine and a pyridine group. Its molecular formula is C19H22N2O with a molecular weight of approximately 306.39 g/mol. The structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems and has been implicated in neuroprotective effects. The pyrrolidine and pyridine components may enhance binding affinity to specific receptors or enzymes.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated activity against Pythium recalcitrans, a phytopathogen, suggesting potential applications in agriculture for crop protection .

Anticancer Potential

Compounds with similar structural features have been evaluated for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Specific derivatives have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of related compounds in models of neurodegeneration, revealing that they could reduce oxidative stress markers and improve neuronal survival rates .

- Protein Kinase Inhibition : Investigations into the inhibition of protein kinases revealed that certain modifications to the dihydroisoquinoline scaffold significantly enhance inhibitory potency against kinases involved in cancer progression .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-19(16-5-9-20-10-6-16)22-12-8-18(14-22)21-11-7-15-3-1-2-4-17(15)13-21/h1-6,9-10,18H,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXUTOUZZJFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.